1-Ethynyl-2,3,5,6-tetrafluoro-4-methylbenzene
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Overview
Description
1-Ethynyl-2,3,5,6-tetrafluoro-4-methylbenzene is an organic compound characterized by its unique structure, which includes an ethynyl group attached to a tetrafluorinated benzene ring with a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-2,3,5,6-tetrafluoro-4-methylbenzene typically involves multi-step organic reactions. One common method includes the following steps:
Halogenation: Introduction of fluorine atoms to the benzene ring.
Alkylation: Addition of a methyl group to the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-2,3,5,6-tetrafluoro-4-methylbenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Despite the electron-withdrawing nature of the fluorine atoms, the compound can still participate in electrophilic aromatic substitution reactions under specific conditions.
Nucleophilic Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.
Coupling Reactions: The ethynyl group can participate in coupling reactions, forming larger conjugated systems.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: Palladium catalysts and copper co-catalysts in the presence of bases like triethylamine.
Major Products:
Substituted Benzenes: Products of electrophilic aromatic substitution.
Fluorinated Derivatives: Products of nucleophilic substitution.
Conjugated Systems: Products of coupling reactions.
Scientific Research Applications
1-Ethynyl-2,3,5,6-tetrafluoro-4-methylbenzene has several applications in scientific research:
Materials Science: Used in the development of advanced materials with unique electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research:
Mechanism of Action
The mechanism of action of 1-Ethynyl-2,3,5,6-tetrafluoro-4-methylbenzene involves its interaction with various molecular targets:
Electrophilic Aromatic Substitution: The compound’s benzene ring can act as a nucleophile, attacking electrophiles to form substituted products.
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles, leading to the formation of new compounds.
Coupling Reactions: The ethynyl group can participate in coupling reactions, forming extended π-conjugated systems.
Comparison with Similar Compounds
1-Ethynyl-4-methylbenzene: Lacks the fluorine atoms, resulting in different reactivity and properties.
2,3,5,6-Tetrafluorotoluene:
Uniqueness: 1-Ethynyl-2,3,5,6-tetrafluoro-4-methylbenzene is unique due to the combination of the ethynyl group and the tetrafluorinated benzene ring, which imparts distinct electronic properties and reactivity patterns compared to its analogs.
Properties
CAS No. |
61794-58-9 |
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Molecular Formula |
C9H4F4 |
Molecular Weight |
188.12 g/mol |
IUPAC Name |
1-ethynyl-2,3,5,6-tetrafluoro-4-methylbenzene |
InChI |
InChI=1S/C9H4F4/c1-3-5-8(12)6(10)4(2)7(11)9(5)13/h1H,2H3 |
InChI Key |
VATPRDWDVCXUBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)C#C)F)F |
Origin of Product |
United States |
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